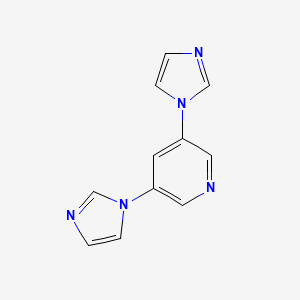

3,5-Di(1h-imidazol-1-yl)pyridine

Description

Significance of Pyridine-Imidazole Frameworks in Contemporary Chemical Research

Pyridine-imidazole frameworks represent a prominent class of N-heterocyclic ligands that combine the electronic properties and coordination geometries of both pyridine (B92270) and imidazole (B134444) rings. Pyridine, a six-membered aromatic heterocycle, and imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, are both excellent coordinating agents for a variety of metal ions.

Overview of Multidentate Ligand Design Principles

Multidentate ligands, also known as chelating agents, are molecules that can bind to a central metal atom through two or more donor atoms. The design of these ligands is guided by several key principles aimed at achieving specific structural and functional outcomes in the resulting metal complexes:

Chelate Effect and Preorganization: Multidentate ligands form more stable complexes than an equivalent number of monodentate ligands, a phenomenon known as the chelate effect. Ligand design often focuses on preorganizing the donor atoms in a conformation that is favorable for binding to the metal ion, minimizing the entropic penalty upon coordination.

Bite Angle and Chelate Ring Size: The distance between the donor atoms and the flexibility of the ligand backbone determine the "bite angle" and the size of the chelate ring formed upon coordination. These factors play a crucial role in dictating the coordination geometry around the metal center (e.g., tetrahedral, square planar, or octahedral).

Steric and Electronic Tuning: The introduction of various substituent groups on the ligand framework allows for the precise control of the steric hindrance around the metal center and the electronic properties (donor/acceptor capabilities) of the ligand. This tuning is essential for controlling the reactivity and physical properties of the complex.

Bridging Capability: For the construction of polynuclear complexes and coordination polymers, ligands are designed with donor atoms positioned to bridge between two or more metal centers. The length and rigidity of the spacer between the coordinating units are critical design elements.

Scope of Academic Inquiry for 3,5-Di(1H-imidazol-1-yl)pyridine (BIP/dip)

The academic inquiry into this compound (BIP) is primarily focused on its role as a versatile N-donor ligand in coordination chemistry and materials science. Researchers have explored its ability to form a diverse range of coordination compounds with various transition metals.

A significant area of investigation has been the use of BIP in the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.net Studies have shown that the semi-rigid nature of the BIP ligand, where the imidazole rings can rotate along the C-N bonds, allows for the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. researchgate.netresearchgate.net The final architecture of these materials is influenced by factors such as the coordination geometry of the metal ion, the presence of counter-anions, and the inclusion of other co-ligands. researchgate.net

Furthermore, the photoluminescent properties of coordination polymers incorporating BIP have attracted considerable interest. unimi.it The combination of the organic ligand with metal centers can lead to materials with tunable light-emitting properties, which are of interest for applications in sensing and optoelectronics. While the catalytic potential of pyridine-imidazole systems is recognized, specific studies detailing the catalytic applications of BIP-based complexes are an emerging area of research. acs.orgacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-di(imidazol-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c1-3-15(8-12-1)10-5-11(7-14-6-10)16-4-2-13-9-16/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFYCGCNHLTGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=CC(=CN=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 3,5 Di 1h Imidazol 1 Yl Pyridine

Direct Synthesis Routes for 3,5-Di(1h-imidazol-1-yl)pyridine

The primary and most direct method for the synthesis of this compound involves a double N-arylation reaction, typically achieved through a copper-catalyzed Ullmann condensation. This classic cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine, amide, or N-heterocycle like imidazole (B134444).

In this context, the key precursors are a 3,5-dihalopyridine and imidazole. The reactivity of the aryl halide follows the general trend of I > Br > Cl. While 3,5-diiodopyridine (B1353092) would be the most reactive, 3,5-dibromopyridine (B18299) is often a more cost-effective and commonly used starting material. The reaction is catalyzed by a copper(I) source, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), and typically requires a base to deprotonate the imidazole, activating it as a nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (B78521) (KOH). To facilitate the reaction and improve yields, a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is often employed, and the reaction is heated to elevated temperatures, frequently above 100°C. In some modern variations of the Ullmann reaction, the addition of a ligand, such as 1,10-phenanthroline (B135089) or L-proline, can stabilize the copper catalyst and allow the reaction to proceed under milder conditions.

An alternative, though generally less common for this specific transformation, is the nucleophilic aromatic substitution (SNAr) pathway. This would require a highly activated pyridine (B92270) ring, for instance with strong electron-withdrawing groups, which is not the inherent nature of the 3,5-positions. Therefore, the copper-catalyzed route remains the most plausible and widely applicable method.

Table 1: Representative Reaction Conditions for the Ullmann Condensation Synthesis of this compound

| Parameter | Condition | Purpose |

| Pyridine Precursor | 3,5-Dibromopyridine | Aryl halide source |

| Imidazole Precursor | Imidazole (2.2 eq.) | Nucleophile |

| Catalyst | Copper(I) Iodide (CuI) (10-20 mol%) | Facilitates C-N bond formation |

| Base | Potassium Carbonate (K₂CO₃) (2.5 eq.) | Deprotonates imidazole |

| Solvent | N,N-Dimethylformamide (DMF) | High-boiling polar solvent |

| Temperature | 120-150 °C | Provides activation energy |

| Atmosphere | Inert (e.g., N₂ or Ar) | Prevents oxidation of catalyst |

Functionalization and Derivatization Strategies of the Ligand

The versatility of this compound as a ligand stems from the reactivity of the imidazole rings, which can be readily functionalized to tune its electronic properties, steric bulk, and coordination behavior.

Alkylation and Salt Formation for Catalyst Preparation

A key derivatization strategy involves the alkylation of the outer nitrogen atom (N-3) of the imidazole rings. This reaction converts the neutral imidazole groups into cationic imidazolium (B1220033) salts. This transformation is fundamental for the preparation of N-heterocyclic carbene (NHC) precursors. isca.me NHCs are a class of persistent carbenes that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts, prized for their strong σ-donating properties and thermal stability. science.govnih.gov

The alkylation is typically achieved by reacting this compound with two equivalents of an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide). The resulting product is a dicationic bis(imidazolium) salt, with counter-anions from the alkylating agent (e.g., I⁻, Br⁻). These salts serve as stable precursors to bis(NHC) ligands. Treatment of the bis(imidazolium) salt with a strong base (e.g., potassium tert-butoxide, sodium hydride) results in the deprotonation of the C2 carbon atoms of the imidazolium rings to generate the highly reactive bidentate or pincer-type NHC ligand. This ligand can then be coordinated to a variety of transition metals (e.g., Pd, Ni, Rh, Ru) for applications in cross-coupling catalysis, metathesis, and more. mdpi.com

Table 2: General Scheme for Alkylation and NHC Formation

| Step | Reactants | Product | Purpose |

| 1. Alkylation | This compound + 2 R-X | 3,5-Bis(3-alkyl-1H-imidazol-1-ium-1-yl)pyridine dihalide | Formation of stable NHC precursor salt researchgate.net |

| 2. Deprotonation | Dicationic Salt + 2 Base | Bidentate NHC Ligand | Generation of the active carbene ligand |

| 3. Metallation | NHC Ligand + Metal Precursor | Metal-NHC Complex | Preparation of the final catalyst |

Introduction of Auxiliary Functionalities for Supramolecular Assembly

For applications in supramolecular chemistry and the design of MOFs, auxiliary functional groups are often introduced onto the ligand scaffold to direct the assembly of complex architectures through specific intermolecular interactions. mdpi.com While the imidazole nitrogen atoms provide primary coordination sites, additional functionalities can offer secondary coordination vectors, hydrogen bonding sites, or charge balance.

A prime example of this strategy involves the synthesis of a closely related derivative, 3,5-di(1H-imidazol-1-yl)benzoic acid . researchgate.net In this case, a carboxyl group (-COOH) is present on the central aromatic ring. This carboxyl group provides a potent hydrogen-bonding and coordination site, which has been used to construct three-dimensional supramolecular structures with Keggin-type polyoxometalates. researchgate.net The synthesis of such a derivative would likely start from 3,5-diaminobenzoic acid, with the imidazole rings being constructed onto the amino groups, or via a coupling reaction using a suitably functionalized pyridine or benzene (B151609) ring.

Other functionalities that could be introduced include hydroxyl (-OH), amino (-NH₂), or cyano (-CN) groups. These groups can participate in hydrogen bonding, act as additional donor sites for metal coordination, or be used for post-synthetic modification within a MOF structure, thereby tuning the properties of the final material for applications in gas storage, separation, or sensing. nih.gov

Green Chemistry Approaches in this compound Synthesis

Conventional methods for the synthesis of N-aryl imidazoles, such as the Ullmann condensation, often require harsh conditions, including high temperatures, long reaction times, and the use of high-boiling, toxic solvents like DMF. Green chemistry principles aim to mitigate these drawbacks by developing more environmentally benign synthetic routes.

One of the most effective green techniques applicable to this synthesis is microwave-assisted synthesis . nih.govclockss.orgrsc.org Microwave irradiation can dramatically accelerate reaction rates by efficiently and uniformly heating the reaction mixture, often leading to significantly shorter reaction times (minutes instead of hours) and improved yields. nih.gov A microwave-assisted Ullmann coupling of 3,5-dihalopyridine with imidazole could potentially be performed in a shorter time and perhaps in a greener solvent, such as DMSO or even under solvent-free conditions adsorbed on a solid support. clockss.org

Further green approaches include the development of more efficient and recyclable catalytic systems. While copper is relatively abundant and less toxic than other metals, minimizing catalyst loading and enabling its recovery and reuse are key green objectives. The use of water as a solvent, where feasible, represents another significant improvement over traditional organic solvents. While the low solubility of the reactants might be a challenge, the use of surfactants to create micellar reaction media has shown promise for some coupling reactions.

Structural Characterization and Crystallography

Single-Crystal X-ray Diffraction Analysis of 3,5-Di(1h-imidazol-1-yl)pyridine

The asymmetric unit contains one molecule of this compound. The pyridine (B92270) and imidazole (B134444) rings are essentially planar, a typical feature for such aromatic systems. The key crystallographic parameters for the compound are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉N₅ |

| Formula Weight | 211.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.15(1) |

| b (Å) | 3.783(3) |

| c (Å) | 18.09(2) |

| β (°) | 92.28(2) |

| Volume (ų) | 968.0 |

| Z | 4 |

| Temperature (K) | 296 |

Conformational Analysis and Torsional Dynamics of the Ligand

The this compound molecule possesses significant conformational flexibility due to the rotation around the single bonds connecting the imidazole rings to the central pyridine ring (C-N bonds). This rotational freedom allows the imidazole groups to adopt various orientations relative to the pyridine core. researchgate.net

| Torsional Angle | Description | Significance |

|---|---|---|

| N(imidazolyl)-C(pyridyl)-C(pyridyl)-N(pyridyl) | Defines the orientation of the imidazole ring relative to the pyridine ring's C-N bond. | Crucial for determining the ligand's bite angle and coordination mode. |

| C(pyridyl)-N(imidazolyl)-C(imidazolyl)-N(imidazolyl) | Describes the twist of the imidazole ring itself relative to the pyridine connection point. | Affects the directionality of potential hydrogen bonds and π-stacking interactions. |

Intermolecular Interactions in Solid-State Packing of the Ligand

The solid-state packing of this compound is stabilized by a network of intermolecular interactions. Given the molecular structure, which includes hydrogen bond donors (N-H on the imidazole rings) and acceptors (the pyridine nitrogen and the sp²-hybridized nitrogen atoms of the imidazole rings), hydrogen bonding is expected to play a significant role.

Furthermore, the aromatic nature of all three heterocyclic rings facilitates π-π stacking interactions. These interactions are a common feature in the crystal structures of coordination polymers incorporating this ligand, where they contribute to the formation of stable three-dimensional supramolecular architectures. worktribe.comnih.gov The packing is often characterized by offset π-π stacking between the pyridine and/or imidazole rings of adjacent molecules. C-H···π interactions, where a C-H bond from one molecule interacts with the π-system of an aromatic ring of a neighboring molecule, are also observed, further contributing to the cohesion of the crystal structure. worktribe.comresearchgate.net

| Interaction Type | Description | Typical Distance (Å) |

|---|---|---|

| N-H···N Hydrogen Bond | Interaction between the imidazole N-H and a nitrogen acceptor. | ~2.8 - 3.2 |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | ~3.3 - 3.8 (centroid-to-centroid) |

| C-H···π Interaction | A C-H bond acting as a weak acid interacts with a π-system. | ~2.5 - 2.9 (H to π-centroid) |

Coordination Chemistry of 3,5 Di 1h Imidazol 1 Yl Pyridine

Diverse Coordination Modes with Transition Metal Ions

The structural versatility of 3,5-Di(1h-imidazol-1-yl)pyridine (often abbreviated as 'dip' or 'L' in literature) stems from the presence of three potential nitrogen donor atoms: one on the central pyridine (B92270) ring and one on each of the two imidazole (B134444) rings. This arrangement allows it to adopt various coordination modes, leading to a rich and diverse structural chemistry.

Mononuclear and Polynuclear Complexes

While this compound is predominantly utilized for creating extended polymeric structures, the fundamental building units of these architectures are mononuclear metal centers. In these units, a single metal ion is coordinated by one or more ligands. For instance, in the formation of two-dimensional (2D) metal-organic frameworks, each metal center, such as Co(II), Cd(II), or Zn(II), is typically coordinated by four nitrogen atoms from the imidazole units of four different ligands. worktribe.com These metal ions usually adopt a six-coordinated octahedral geometry, with the axial positions being occupied by anions like SCN⁻ or solvent molecules such as water. worktribe.com

The assembly of these individual mononuclear units is key to forming larger structures. In many reported coordination polymers, the central metal ion, like Cu(II) or Ni(II), is coordinated by the ligand along with other co-ligands (e.g., water, acetate), forming a mononuclear complex that acts as the repeating node in the extended chain or network. researchgate.net Although discrete, non-polymeric complexes are not the primary focus of research with this ligand, the characterization of the coordination sphere around each metal ion in a polymer provides insight into the fundamental mononuclear complex that drives the self-assembly process.

Bridging Ligand Capabilities

The defining characteristic of this compound in coordination chemistry is its exceptional ability to act as a bridging ligand. It readily connects two or more metal centers, facilitating the growth of extended networks. The semi-rigid nature of the ligand, where the imidazole groups can rotate along the C-N single bonds, allows it to adapt to the geometric preferences of different metal ions. researchgate.net

Construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The self-assembly of transition metal ions with this compound has led to the synthesis of a wide variety of coordination polymers and metal-organic frameworks with diverse structural topologies. The final dimensionality of the framework is influenced by factors such as the coordination geometry of the metal ion, the metal-to-ligand ratio, and the nature of the counter-anions or solvent molecules present. researchgate.net

One-Dimensional (1D) Chain Structures

Several one-dimensional coordination polymers have been successfully synthesized using this compound as the primary linker. In these structures, the ligand bridges metal centers to form infinite chains. The specific arrangement and composition of these chains can vary, leading to different structural motifs. researchgate.net For example, reactions with different metal salts have yielded a variety of 1D polymers. researchgate.net

| Compound Formula | Metal Ion | Structural Features | Reference |

|---|---|---|---|

| Cu(L)₂(H₂O)₂₂ | Cu(II) | 1D chain structure | researchgate.net |

| [Cd(L)(OAc)₂(H₂O)] | Cd(II) | 1D chain structure | researchgate.net |

| [Ni(L)(H₂O)₃(SO₄)] | Ni(II) | 1D chain structure | researchgate.net |

Two-Dimensional (2D) Network Architectures

The bridging capability of this compound is particularly effective in forming two-dimensional networks. In these structures, the ligand connects metal ions in a way that extends the framework across a plane, creating layered or sheet-like architectures. worktribe.comresearchgate.net The metal ions in these 2D MOFs often possess an octahedral geometry, with four nitrogen atoms from the imidazole units of the ligands defining the coordination plane. worktribe.com The axial positions are typically occupied by monodentate species like anions or water molecules, which can prevent the further extension of the structure into a third dimension. worktribe.com

| Compound Formula | Metal Ion | Structural Features | Reference |

|---|---|---|---|

| [Co(dip)₂(SCN)₂] | Co(II) | 2D coordination bilayers; octahedral Co(II) centers | worktribe.com |

| {[Cd(dip)₂(H₂O)₂]·(NO₃)₂} | Cd(II) | 2D layered MOF structure; octahedral Cd(II) centers | worktribe.com |

| {[Zn(dip)₂(H₂O)₂]·(ClO₄)₂} | Zn(II) | 2D layered MOF structure; octahedral Zn(II) centers | worktribe.com |

| Cu(L)₂₂ | Cu(II) | 2D network architecture | researchgate.net |

Three-Dimensional (3D) Framework Topologies

While the direct formation of 3D frameworks solely through coordination bonds with this compound is less common, three-dimensional supramolecular structures are frequently generated. These 3D architectures arise when lower-dimensional (1D or 2D) polymers are linked together through non-covalent interactions, most notably hydrogen bonds. researchgate.net The final 3D supramolecular frameworks can also be stabilized by other interactions, such as π–π stacking. worktribe.com

Furthermore, the use of closely related ligands, such as 3,5-di(1H-imidazol-1-yl)benzoic acid, has successfully produced true 3D coordination polymers. For example, the complex [Cd(L)₂]·H₂O (where L is the deprotonated benzoate (B1203000) ligand) forms a 3D self-penetrating (3,5)-connected network. researchgate.net This demonstrates the inherent potential of the imidazole-pyridine scaffold to construct robust, higher-dimensional MOFs, suggesting that with appropriate selection of metal ions and reaction conditions, 3D frameworks based on this compound are achievable.

Influence of Metal Centers and Counter-Anions on Coordination Architectures

The interplay between the metal ion's coordination geometry, size, and charge density, combined with the coordinating ability, size, and shape of the counter-anion, is a critical determinant in the self-assembly of coordination polymers with this compound (dip).

Research has demonstrated that the same ligand can yield vastly different structural motifs when reacted with different metal salts. For instance, solvothermal reactions involving dip with various metal salts such as Co(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, and Zn(NO₃)₂·4H₂O have been shown to produce two-dimensional (2D) metal-organic frameworks (MOFs). worktribe.com In these structures, the metal ions typically adopt a six-coordinated octahedral geometry. worktribe.com The equatorial plane is occupied by four nitrogen atoms from the imidazole units of the dip ligands, while the axial positions are filled by either counter-anions or solvent molecules. worktribe.com

The role of the counter-anion is particularly significant. It can act as a terminal ligand, a bridging ligand, or simply a charge-balancing species within the crystal lattice, thereby directly influencing the dimensionality of the resulting framework. rsc.orgisuct.ru For example, in the complex [Co(dip)₂(SCN)₂], the thiocyanate (B1210189) (SCN⁻) anion acts as a monodentate ligand in the axial position, leading to a 2D layered structure. worktribe.com In contrast, when nitrate (B79036) (NO₃⁻) or perchlorate (B79767) (ClO₄⁻) are the counter-anions, as seen in {[Cd(dip)₂(H₂O)₂]·(NO₃)₂} and {[Zn(dip)₂(H₂O)₂]·(ClO₄)₂}, water molecules occupy the axial coordination sites, with the anions residing as counter-ions within the framework. worktribe.com This again results in 2D coordination structures, with the final three-dimensional (3D) supramolecular framework being formed through non-covalent interactions like π-π stacking. worktribe.com

Further illustrating the anion's impact, studies on cadmium(II) complexes with a related ligand, 3,5-di(1H-imidazol-1-yl)benzoic acid (HL), have shown that different anions lead to a remarkable diversity in topology and structure. rsc.orgresearchgate.net

With acetate (B1210297) (OAc⁻), a 2D network with a 6³-hcb topology is formed. rsc.org

The presence of a µ₂-hydroxyl (OH⁻) bridging group results in a 3D (4,6)-connected net. rsc.org

When sulfate (B86663) (SO₄²⁻) is the counter-anion, it acts as a µ₃-bridge, linking three Cd(II) atoms to form an unprecedented 3D self-penetrating (3,4,5)-connected net. rsc.org

These examples underscore that the counter-anions are not passive spectators but active participants in shaping the final architecture of the coordination polymer. rsc.orgisuct.ru Their ability to coordinate to the metal center, their size, and their potential for hydrogen bonding interactions are all crucial factors. researchgate.net

Table 1: Influence of Metal Centers and Counter-Anions on the Architecture of this compound (dip) and Related Ligand Complexes| Complex Formula | Metal Center | Counter-Anion/Co-ligand | Dimensionality | Structural Features | Reference |

|---|---|---|---|---|---|

| [Co(dip)₂(SCN)₂] | Co(II) | SCN⁻ | 2D | Octahedral geometry; SCN⁻ occupies axial positions. | worktribe.com |

| {[Cd(dip)₂(H₂O)₂]·(NO₃)₂} | Cd(II) | NO₃⁻ | 2D | Octahedral geometry; H₂O occupies axial positions; NO₃⁻ as counter-ion. | worktribe.com |

| {[Zn(dip)₂(H₂O)₂]·(ClO₄)₂} | Zn(II) | ClO₄⁻ | 2D | Octahedral geometry; H₂O occupies axial positions; ClO₄⁻ as counter-ion. | worktribe.com |

| [Cd(L)(OAc)]·H₂O (HL = 3,5-di(1H-imidazol-1-yl)benzoic acid) | Cd(II) | Acetate (OAc⁻) | 2D | 6³-hcb topology with acetate as a terminal ligand. | rsc.org |

| [Cd(L)(µ₂-OH)]·H₂O (HL = 3,5-di(1H-imidazol-1-yl)benzoic acid) | Cd(II) | Hydroxide (B78521) (OH⁻) | 3D | (4,6)-connected net with µ₂-hydroxyl bridging group. | rsc.org |

| [Cd₂(L)₂(µ₃-SO₄)(H₂O)₂]·5H₂O (HL = 3,5-di(1H-imidazol-1-yl)benzoic acid) | Cd(II) | Sulfate (SO₄²⁻) | 3D | Self-penetrating (3,4,5)-connected net with µ₃-sulfate bridge. | rsc.org |

Solvent Effects on Coordination Assembly and Structural Variation

The choice of solvent is another pivotal parameter that can steer the self-assembly of coordination compounds toward specific structural outcomes. Solvents can influence the solubility of reactants, mediate reaction kinetics, and, in many cases, directly participate in the coordination sphere of the metal ion or stabilize the resulting framework through hydrogen bonding.

The synthesis of coordination polymers often employs solvothermal or hydrothermal methods, where the solvent system plays a crucial role. worktribe.comrsc.org For instance, the formation of the 2D MOFs {[Cd(dip)₂(H₂O)₂]·(NO₃)₂} and {[Zn(dip)₂(H₂O)₂]·(ClO₄)₂} highlights the role of water as a coordinating solvent molecule, occupying the axial positions of the metal centers. worktribe.com

In the construction of more complex, self-assembled hybrid structures, the solvent can dictate the final molecular architecture. For example, in the reaction of a lacunary polyoxometalate with 1,4-di(1H-imidazol-1-yl)benzene, using acetonitrile (B52724) as the solvent led to the formation of a pillared dimer structure. nih.gov However, changing the ligand to 1,3,5-tri(1H-imidazol-1-yl)benzene and the solvent to N,N-dimethylformamide (DMF) resulted in a completely different tetrahedral tetramer cage structure. nih.gov This demonstrates that the solvent can modulate the assembly pathway, leading to distinct, well-defined supramolecular cages. nih.gov

The basicity of the different nitrogen atoms in the this compound ligand—the pyridine nitrogen versus the imidazole nitrogens—is a key aspect of its coordination behavior. mdpi.com The imidazole nitrogen is generally more basic and thus a more favorable coordination site. mdpi.com Solvents can influence this by competing for coordination sites or by altering the protonation state of the ligand, thereby affecting the self-assembly process.

The crystallization solvent can also be critical. Single crystals suitable for X-ray diffraction are often obtained by recrystallization from specific solvent systems. For instance, single crystals of a pillared dimer structure were obtained by recrystallization from 1,2-dichloroethane, while a tetrahedral cage was crystallized from a mixed solvent system of N,N-dimethylacetamide and 1,4-dioxane. nih.gov This indicates that solvent-analyte interactions in solution are fundamental to the nucleation and growth of specific crystalline phases.

Table 2: Effect of Solvents on the Assembly of Imidazole-Based Ligand Complexes| Ligand | Inorganic Unit | Reaction Solvent | Crystallization Solvent | Resulting Structure | Reference |

|---|---|---|---|---|---|

| 1,4-di(1H-imidazol-1-yl)benzene | TBA₃[A-α-PMo₉O₃₁(pyridine)₃] | Acetonitrile | 1,2-dichloroethane | Pillared dimer | nih.gov |

| 1,3,5-tri(1H-imidazol-1-yl)benzene | TBA₃[A-α-PMo₉O₃₁(pyridine)₃] | N,N-dimethylformamide (DMF) | N,N-dimethylacetamide / 1,4-dioxane | Tetrahedral tetramer cage | nih.gov |

| This compound | Cd(NO₃)₂·4H₂O | Water/Ethanol (hydrothermal) | Not specified | 2D Layered MOF with coordinated water | worktribe.com |

Supramolecular Assembly and Host Guest Interactions

Non-Covalent Interactions Governing Supramolecular Structures

The self-assembly of 'dip'-based structures is a process guided by a hierarchy of non-covalent interactions. nih.gov While metal coordination forms the primary one- or two-dimensional framework, weaker hydrogen bonds and π-π stacking interactions are crucial in organizing these frameworks into stable, three-dimensional supramolecular networks. rsc.orgacs.org The imidazole (B134444) and pyridine (B92270) moieties both offer unique capabilities for these interactions. nih.govnih.gov

Hydrogen bonds are a defining feature in the crystal packing of 'dip'-based assemblies. The imidazole rings contain C-H groups that can act as hydrogen bond donors, while the uncoordinated pyridine-like nitrogen atoms on the imidazole rings can act as acceptors. nih.govnih.gov In coordination polymers, these interactions are often observed between the 'dip' ligand and co-ligands or solvent molecules, creating robust networks that link adjacent 2D layers into a 3D supramolecular structure. rsc.orgresearchgate.net For instance, in complex crystal structures, C-H···N and C-H···O hydrogen bonds are frequently observed, connecting the primary coordination polymer chains or layers. rsc.orgrsc.org The ability of the imidazole fragment to effectively redistribute electron density means that its participation in one hydrogen bond can influence its ability to form others, a phenomenon known as cooperativity. nih.gov

A more subtle but important non-covalent force is the C-H···π interaction, where a C-H bond acts as a weak donor and points towards the electron-rich face of an aromatic ring. rsc.orgrsc.org In the crystal structures of 'dip' and its derivatives, C-H bonds from the imidazole or pyridine rings can interact with the π-systems of adjacent molecules. researchgate.netvu.nl These interactions, along with hydrogen bonds and π-π stacking, play a cooperative role in the precise and predictable self-assembly of complex architectures from 'dip' building blocks. rsc.org

Table 1: Key Non-Covalent Interactions in 3,5-Di(1h-imidazol-1-yl)pyridine Assemblies

| Interaction Type | Donor Moiety | Acceptor Moiety | Typical Distance (Å) | Reference |

|---|---|---|---|---|

| Hydrogen Bonding | Imidazole C-H | Imidazole N, Pyridine N, Coordinated Oxygen | 2.2 - 2.8 (H···A) | rsc.orgrsc.org |

| π···π Stacking | Pyridine/Imidazole Ring | Pyridine/Imidazole Ring | 3.3 - 3.8 (centroid-centroid) | acs.orgresearchgate.net |

| C-H···π Interaction | Imidazole/Pyridine C-H | Pyridine/Imidazole π-face | 2.5 - 3.0 (H···π-centroid) | rsc.orgresearchgate.net |

Formation of Supramolecular Isomers and Pseudorotaxanes

Supramolecular isomerism occurs when identical components assemble into different structural arrangements or network topologies under varied conditions. rsc.orgnih.gov The 'dip' ligand is an excellent candidate for forming such isomers due to the rotational freedom of the imidazole rings relative to the central pyridine ring. This conformational flexibility allows it to adapt to the coordination preferences of different metal ions or the presence of different solvent molecules, leading to distinct framework structures. acs.org For example, the reaction of 'dip' with different metal salts (Co, Zn, Cd) has been shown to produce three unique 2D MOFs, each with a different network topology, providing a clear example of supramolecular isomerism. worktribe.com

While not yet explicitly reported for this compound, its structural characteristics make it a potential component for forming pseudorotaxanes. A pseudorotaxane is a supramolecular complex where a linear molecule (the "guest") is threaded through a macrocyclic molecule (the "host"). thno.org The rigid, linear geometry of 'dip', combined with its aromatic rings and hydrogen-bonding capabilities, could facilitate its inclusion within the cavity of a suitable macrocyclic host, such as a cyclodextrin (B1172386) or pillararene. thno.orgnih.gov

Host-Guest Chemistry with Various Chemical Species

Host-guest chemistry involves the formation of a complex between a host molecule with a binding cavity and a guest molecule that fits within it. orientjchem.orgresearchgate.net Assemblies of this compound can participate in this chemistry in two primary ways.

First, the 'dip' molecule itself can act as a guest. Its aromatic and relatively nonpolar structure makes it suitable for encapsulation within the hydrophobic cavities of macrocyclic hosts like cyclodextrins in aqueous media. nih.gov This type of host-guest complexation can be used to modify the solubility or stability of the guest molecule. thno.org

Second, the supramolecular frameworks built from 'dip' can act as hosts. The 2D coordination polymers synthesized from 'dip' contain voids and channels within their crystal structures. worktribe.com These cavities can trap solvent or other small molecules, which then act as guests within the host framework. This is a common feature in metal-organic frameworks and represents a fundamental form of host-guest chemistry. rsc.orgorientjchem.org

Molecular Switching Systems Based on this compound Assemblies

Molecular switches are systems that can be reversibly shifted between two or more stable states by an external stimulus, such as light, pH, or temperature. thno.org While specific molecular switching systems based on 'dip' have not been detailed in the reviewed literature, the inherent properties of the molecule suggest strong potential for creating pH-responsive systems.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,5-Di(1h-imidazol-1-yl)pyridine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to determine its most stable three-dimensional arrangement, known as geometrical optimization. bhu.ac.in This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

These calculations are foundational for understanding the molecule's electronic properties. researchgate.net By solving the Kohn-Sham equations, DFT provides information about the distribution of electrons within the molecule, which is crucial for predicting its reactivity and spectroscopic behavior. The optimized geometry serves as the basis for further computational analyses, including the calculation of molecular orbitals and electrostatic potential. bhu.ac.in

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. numberanalytics.comresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. For this compound, FMO analysis helps to identify the regions of the molecule that are most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the pyridine (B92270) and imidazole (B134444) rings indicates the primary sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital (FMO) Data

| Parameter | Value (eV) |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Energy Gap | Data not available in search results |

No specific energy values for this compound were found in the provided search results. The table is a template for where such data would be presented.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is calculated by determining the electrostatic potential at the surface of the molecule. The MEP map uses a color spectrum to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate potential. researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine and imidazole rings, identifying them as the most probable sites for interaction with electrophiles or for coordinating with metal ions. The hydrogen atoms bonded to the carbon atoms of the rings would exhibit a positive potential. This analysis provides a clear, visual guide to the molecule's reactive behavior. nih.govrsc.org

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. The resulting surface is color-coded to show the nature and strength of intermolecular contacts.

Theoretical Insights into Coordination Modes and Supramolecular Interactions

Theoretical studies, particularly DFT, provide significant insights into the coordination behavior of this compound and its ability to form supramolecular assemblies. researchgate.net The presence of multiple nitrogen donor atoms in the pyridine and imidazole rings makes it a versatile ligand for coordinating with metal ions. researchgate.netrsc.org Computational modeling can predict the preferred coordination modes (e.g., monodentate, bidentate, bridging) by calculating the binding energies of different coordination complexes. nih.gov

Furthermore, theoretical methods can explore the non-covalent interactions that drive the formation of larger supramolecular structures. nih.gov By analyzing the energies and geometries of dimers and larger clusters of this compound, researchers can understand the role of hydrogen bonding and π-π stacking in creating extended networks. These theoretical insights are crucial for the rational design of metal-organic frameworks (MOFs) and other functional materials based on this compound. rsc.org

Advanced Applications in Materials Science and Catalysis

Catalytic Applications

While the broader class of pyridine-imidazole ligands has been explored for various catalytic applications, specific documented examples focusing solely on 3,5-Di(1h-imidazol-1-yl)pyridine are not extensively detailed in the reviewed literature. However, the structural motifs of this compound suggest potential for catalytic activity.

Homogeneous Catalysis

There is a lack of specific research on the direct application of this compound as a ligand in homogeneous catalysis based on the available search results. The broader family of pyridine-bis(imine) (PDI) ligands, which share some structural similarities, have been shown to produce highly active iron catalysts for ethylene (B1197577) polymerization. acs.org

Heterogeneous Catalysis and Immobilization Strategies

Specific studies on the use of this compound in heterogeneous catalysis or its immobilization are not prominently featured in the available literature. Generally, nitrogen-containing multisubstituted imidazoles are recognized as versatile components in designing heterogeneous catalysts. researchgate.net For instance, palladium nanoaggregates stabilized on an alumina (B75360) matrix have been successfully used as reusable heterogeneous nanocatalysts for the synthesis of imidazolones. acs.org

Photocatalytic Degradation of Organic Pollutants

While there is research on the photocatalytic activity of coordination polymers, specific studies detailing the use of this compound-based materials for the degradation of organic pollutants were not found in the search results. However, related mixed ligand coordination polymers have been investigated for their photocatalytic activity in the decolorization of dyes like metanil yellow. osti.gov

Mechanisms of Catalytic Processes

Detailed mechanistic studies of catalytic processes involving this compound are not available in the searched literature. Understanding the mechanism is crucial for catalyst optimization, as demonstrated in studies of related Re(I) pyridyl imidazole (B134444) complexes for CO2 reduction, where the catalytic activity is supported by cyclic voltammetry. rsc.org

Luminescent Materials and Photoluminescence Properties

Several coordination polymers have been synthesized using 3,5-bis(imidazole-1-yl)pyridine and various metal ions, exhibiting interesting photoluminescent behaviors. For instance, two zinc(II) coordination polymers, {[Zn(bpdc)(bip)]·2H2O}n and [Zn(tdc)(bip)], have been synthesized and their photochemical properties investigated. researchgate.net Additionally, a study on three d10 coordination polymers assembled from this ligand and different polycarboxylates highlights their potential as luminescent materials. documentsdelivered.com Another example is a cadmium(II) coordination polymer, which also demonstrates the utility of this ligand in creating photoluminescent frameworks. scispace.com

Tunable Emission Characteristics

The emission characteristics of materials incorporating this compound can be influenced by the other ligands present in the coordination sphere. The luminescent properties of d10 metal coordination polymers are often governed by ligand-centered π-π* or n-π* transitions. The emission bands of these polymers can be shifted relative to the free ligand, indicating the influence of the metal-ligand coordination on the electronic structure.

Table 1: Examples of Coordination Polymers with this compound (bip) and their Properties

| Compound | Metal Ion | Other Ligands | Structural Feature | Investigated Properties | Reference |

| {[Zn(bpdc)(bip)]·2H2O}n | Zn(II) | biphenyl-4,4'-dicarboxylate (bpdc) | 2D layer | Photochemical properties | researchgate.net |

| [Zn(tdc)(bip)] | Zn(II) | thiophene-2,5-dicarboxylate (tdc) | Not specified | Photochemical properties | researchgate.net |

| catena-poly[bis(µ2-3,5-bis(1-imidazolyl)pyridine-κ2N:N′)] | Cd(II) | 3-nitrobenzene-1,2-dicarboxylic acid (3-Nbdc) | 1D chain | Thermal stability, structure | scispace.com |

Solid-State Luminescence of Coordination Compounds

Coordination compounds incorporating this compound have demonstrated significant potential in the field of solid-state luminescent materials. The ligand's ability to coordinate with various metal ions leads to the formation of one-, two-, and three-dimensional polymers with intriguing photoluminescent properties. researchgate.netresearchgate.net The luminescence in these materials often arises from ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intraligand transitions.

The emission characteristics of these coordination polymers are highly dependent on the nature of the metal ion, the coordination geometry, and the presence of co-ligands. For instance, cadmium(II) complexes with ligands similar to this compound, such as 3,5-di(1H-benzimidazol-1-yl)pyridine, have been shown to exhibit strong blue luminescence in the solid state. rawdatalibrary.net A Cd(II) complex with this benzimidazole (B57391) derivative displays an emission band at 400 nm upon excitation at 329 nm. rawdatalibrary.net

Similarly, coordination polymers of 3,5-bis(imidazole-1-yl)pyridine with zinc(II) and cadmium(II) have been synthesized and their luminescent properties investigated at room temperature in the solid state. epa.gov The specific emission wavelengths and intensities are a direct consequence of the electronic structure of the resulting coordination compound. The semi-rigid nature of the this compound ligand plays a crucial role in the formation of stable, crystalline frameworks that can enhance luminescence efficiency by minimizing non-radiative decay pathways. researchgate.net

Table 1: Luminescent Properties of a Coordination Compound with a Related Ligand

| Compound | Metal Ion | Ligand | Emission Maximum (nm) | Excitation Wavelength (nm) |

| [Cd(L)(BPDC)]·3H₂O | Cd(II) | 3,5-di(1H-benzimidazol-1-yl)pyridine (L) | 400 | 329 |

Data sourced from a study on a structurally similar benzimidazole derivative. rawdatalibrary.net

Sensor Technologies and Chemosensing

The imidazole moieties within this compound provide active sites for the development of chemosensors. The nitrogen atoms in the imidazole rings can interact with various analytes through hydrogen bonding or coordination, leading to detectable changes in the material's photophysical properties.

Design and Mechanism of Fluorescent pH Sensors

While direct studies on this compound as a fluorescent pH sensor are not extensively documented, the fundamental principles of imidazole-based pH sensing are well-established and applicable. The imidazole ring contains both a weakly acidic N-H proton and a basic imine-type nitrogen atom, making it sensitive to changes in pH. rsc.org

The mechanism of pH sensing in such compounds typically involves the protonation or deprotonation of the imidazole ring, which alters the electronic structure of the molecule and, consequently, its fluorescence emission. For instance, in related imidazo[1,5-a]pyridine (B1214698) derivatives, the protonation of a nitrogen atom in the heterocyclic system can lead to significant changes in fluorescence, including "on-off-on" behavior in response to alternating acidic and basic conditions. rsc.org This is often due to the modulation of intramolecular charge transfer (ICT) processes upon protonation or deprotonation. mdpi.com The design of such sensors would involve incorporating the this compound moiety into a larger fluorophore system where its pH-dependent interactions can effectively quench or enhance fluorescence.

Detection of Inorganic Ions and Small Molecules (excluding biological analytes)

The coordinating ability of the imidazole and pyridine (B92270) nitrogen atoms in this compound makes it a promising candidate for the development of fluorescent sensors for inorganic ions. The binding of a metal ion to the ligand can induce a conformational change or alter the electronic properties, leading to a change in the fluorescence signal.

Research on a structurally related terpyridyl-imidazole compound has demonstrated the capacity for multichannel detection of both cations (Fe²⁺) and anions (F⁻). nih.gov The terpyridine unit acts as a strong binding site for metal ions like Fe²⁺, resulting in a distinct colorimetric and fluorimetric response. nih.gov Simultaneously, the imidazole N-H fragment can interact with anions like fluoride (B91410) through hydrogen bonding, leading to deprotonation and a visible color change. nih.gov

Furthermore, sensors based on the imidazo[1,5-α]pyridine framework have been developed for the rapid and selective detection of small molecules like sulfite (B76179). nih.gov The sensing mechanism in this case involves a chemical reaction between the sulfite and the sensor molecule that disrupts the fluorophore's conjugation, causing a change in its fluorescence emission. nih.gov These examples highlight the potential of designing sensors based on this compound for the detection of a range of inorganic ions and small molecules.

Table 2: Examples of Ion and Small Molecule Detection by Related Imidazole-Pyridine Compounds

| Sensor Compound | Analyte Detected | Detection Principle |

| 4'-[4-(4,5-diphenyl-1H-imidazol-2-yl)-phenyl]-[2,2':6',2'']terpyridine | Fe²⁺, F⁻ | Coordination with Fe²⁺, deprotonation by F⁻ |

| Imidazo[1,5-α]pyridine derivative | Sulfite | Chemical reaction and disruption of conjugation |

Data based on studies of structurally related compounds. nih.govnih.gov

Organic Light-Emitting Diode (OLED) Components

Imidazole derivatives are a significant class of materials in the field of organic light-emitting diodes (OLEDs) due to their excellent electronic properties and thermal stability. tandfonline.comresearchgate.net They are often employed as electron-transporting materials (ETMs), host materials for phosphorescent emitters, or as fluorescent emitters themselves. researchgate.net The strong electron-withdrawing nature of the imidazole ring makes these compounds suitable for facilitating electron injection and transport in OLED devices. researchgate.net

While specific research on the direct application of this compound in OLEDs is limited, its structural features suggest high potential. The combination of the electron-deficient pyridine and imidazole rings could lead to a material with good electron mobility. By modifying the structure, for example, by introducing bulky side groups, it is possible to achieve high glass transition temperatures, which is crucial for the morphological stability and longevity of OLED devices. tandfonline.com The photoluminescent properties of its coordination compounds also suggest that it could be a component in emissive layers. The development of bipolar host materials, which can transport both holes and electrons, is a key area in OLED research, and the versatile chemical nature of this compound makes it an interesting building block for such multifunctional materials. researchgate.net

Gas Adsorption and Separation in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high surface areas, tunable pore sizes, and functionalizable pore surfaces make them highly promising for applications in gas storage and separation. mdpi.com The use of nitrogen-containing heterocyclic ligands like this compound is of particular interest for the construction of MOFs for CO₂ capture.

The nitrogen atoms in the pyridine and imidazole rings can act as Lewis basic sites, which can enhance the affinity of the MOF for CO₂ through dipole-quadrupole interactions. MOFs constructed from similar imidazole-based ligands, such as 1,3,5-tris(1-imidazolyl)benzene, have demonstrated selective adsorption of CO₂ over other gases like N₂. researchgate.net In some cases, the presence of open metal sites and the specific pore dimensions of the MOF can also contribute to high gas uptake and selectivity. mdpi.com For instance, a copper-based MOF with a 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene linker showed excellent CO₂ adsorption capacity and high CO₂/N₂ selectivity due to the presence of open Cu sites and optimal pore size. mdpi.com The rigid and angular nature of this compound makes it a suitable building block for creating porous and stable MOF architectures for gas adsorption and separation applications. researchgate.net

Table 3: CO₂ Adsorption in a MOF with a Related Imidazole-Based Ligand

| MOF Name | Organic Linker | Metal Ion | CO₂ Adsorption Capacity (mmol/g) at 298 K, 1 bar | CO₂/N₂ Selectivity |

| TIBM-Cu | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | Cu | 3.60 | 53 |

Data sourced from a study on a MOF with a structurally similar benzimidazole-based linker. mdpi.com

Future Research Directions and Perspectives

Development of Novel Synthetic Pathways for Derivatization

While the core structure of 3,5-Di(1h-imidazol-1-yl)pyridine is established, future research will likely focus on creating a wider array of derivatives to fine-tune its properties. The development of novel, efficient synthetic pathways is crucial for accessing these new functionalized molecules.

One promising avenue is the expansion of one-pot, multi-component reactions (MCRs). researchgate.netnih.gov Methodologies like the Groebke–Blackburn–Bienaymé reaction, which combines 2-aminopyridines, aldehydes, and isonitriles, could be adapted to build substituted imidazo[1,2-a]pyridine (B132010) systems. acs.org Exploring similar MCRs could lead to the direct synthesis of derivatized this compound analogues with various substituents on the imidazole (B134444) or pyridine (B92270) rings.

Furthermore, transition-metal-free synthesis is an increasingly important goal for green chemistry. rsc.org Techniques such as iodine-mediated C–H amination, which has been successful in creating imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines, could be investigated for derivatizing the pyridine backbone or attaching functional groups. rsc.org Other modern methods, including microwave-assisted synthesis, have been shown to accelerate reaction times and improve yields for related heterocyclic compounds. scirp.org Future work could focus on applying these efficient and environmentally friendly techniques to produce libraries of this compound derivatives for screening in various applications.

Exploration of New Metal-Organic Framework Topologies

The use of this compound and its derivatives as organic linkers in Metal-Organic Frameworks (MOFs) is a primary area of future research. Its specific geometry and coordination sites offer the potential to form novel and complex network topologies that are not accessible with more conventional linkers.

Researchers are continually seeking to create MOFs with new topologies because the network's structure dictates its physical properties, such as pore size, surface area, and stability. By combining N-donor ligands like this compound with other building blocks, such as dicarboxylates, chemists have synthesized a variety of intricate structures. These include interpenetrating networks and frameworks with rare topologies like the sdd , bey , and hxg-d nets. nih.govrsc.org

Future efforts will likely involve systematically varying the metal ions (e.g., Zn(II), Cd(II), Co(II)) and ancillary ligands used in conjunction with this compound to target specific network geometries. rsc.orgmdpi.com The concept of multivariate MOFs (MTV-MOFs), where multiple different linkers are incorporated into a single framework, represents another exciting frontier. nih.gov Introducing a series of derivatized this compound linkers into a MOF-5-type structure could create heterogeneous pore environments with precisely tailored chemical functionalities. nih.gov

Table 1: Examples of MOF Topologies Achieved with Imidazole/Pyridine-Based Ligands

| Topology | Connectivity | Description | Reference |

| sql | 4-connected | A 2D square grid network. | nih.gov, rsc.org |

| dia | 4-connected | A 3D diamondoid network, often seen in interpenetrating structures. | rsc.org |

| pcu | 6-connected | A 3D primitive cubic network. | nih.gov |

| sdd | 3,4-connected | A rare, 2-fold interpenetrating net. | nih.gov |

| bey | 3,4-connected | A 2-fold interpenetrating net with a cationic framework. | nih.gov |

| tsi | 8-connected | A 3D, 2-fold interpenetrating network. | rsc.org |

| isx | 4,4-connected | A very rare network topology. | mdpi.com |

Advanced Functional Materials with Tunable Properties

The ultimate goal of synthesizing new derivatives and MOF topologies is to create advanced functional materials with tunable properties. The intrinsic electronic and structural characteristics of this compound make it a superb platform for developing materials for electronics, sensing, and catalysis.

Luminescence is a key property of many MOFs constructed from imidazole- and pyridine-containing ligands. nih.govosti.gov Future research will focus on how the functionalization of the this compound linker can be used to tune the emission wavelength and quantum yield of these materials for applications in solid-state lighting and chemical sensing. For instance, introducing electron-donating or withdrawing groups could modulate the ligand's photophysical properties.

In addition to luminescence, MOFs based on similar ligands have shown promise for nonlinear optical (NLO) applications and as photocatalysts for degrading organic pollutants. rsc.org By strategically designing derivatives of this compound, researchers could enhance these properties. For example, creating linkers that improve charge separation could lead to more efficient photocatalysts. The magnetic properties of MOFs can also be controlled, with studies showing that the choice of metal and ligand can induce behaviors like spin-canted antiferromagnetism. rsc.org

Deeper Theoretical Understanding of Structure-Property Relationships

To guide the rational design of new materials, a deeper theoretical understanding of the structure-property relationships in systems containing this compound is essential. Computational methods, particularly Density Functional Theory (DFT), will play a pivotal role in this endeavor.

Theoretical studies can predict the geometric and electronic structures of novel derivatives and their corresponding MOFs before they are synthesized in the lab. asianpubs.org This allows for the pre-screening of candidates for desired properties, saving significant time and resources. For example, DFT calculations can help elucidate the mechanisms of photocatalysis or predict the NLO response of a new material.

Furthermore, molecular modeling can provide insights into the self-assembly process of MOFs, helping researchers understand how the specific shape and functionality of the this compound linker directs the formation of a particular topology. mdpi.com By correlating computational predictions with experimental results, a robust feedback loop can be established, accelerating the discovery of advanced materials with precisely controlled functionalities.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for incorporating 3,5-di(1H-imidazol-1-yl)pyridine into metal-organic frameworks (MOFs)?

- Methodology : The ligand is typically introduced via solvothermal or hydrothermal synthesis with transition metals (e.g., Co(II), Cd(II)) and carboxylate co-ligands (e.g., 5-isopropoxyisophthalate). Key steps include:

- Mixing stoichiometric ratios of the ligand, metal salt, and co-ligand in solvents like water/DMF.

- Heating at 80–120°C for 24–72 hours to promote crystallization .

- Characterization via single-crystal X-ray diffraction (SCXRD) to confirm coordination geometry (e.g., octahedral Co(II) with Co–N bond lengths of 2.11–2.13 Å and Co–O bonds of 2.06–2.17 Å) .

Q. How does this compound influence the dimensionality of coordination polymers?

- Methodology : The ligand acts as a bridging spacer due to its two imidazole groups. For example:

- In [Co(C22H25N5O8)2]·H2O, it connects Co(II) centers into 1D chains, which further assemble into 2D sheets via hydrogen bonding (O–H···O interactions) .

- Comparative studies with thiophene-2,5-dicarboxylate show that carboxylate co-ligands dictate structural divergence (1D vs. 2D topologies) .

Q. What spectroscopic techniques are critical for characterizing MOFs based on this ligand?

- Methodology :

- SCXRD : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding) .

- Luminescence spectroscopy : Detects emission bands linked to ligand-centered transitions or metal-ligand charge transfer (MLCT) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, revealing decomposition steps correlated with ligand loss .

Advanced Research Questions

Q. How do structural modifications of this compound impact MOF functionality (e.g., luminescence, catalysis)?

- Methodology :

- Ligand functionalization : Introducing electron-withdrawing/donating groups alters π-conjugation, modulating luminescence properties. For instance, Cd(II) MOFs with this ligand exhibit tunable emission for nitrobenzene sensing .

- Co-ligand substitution : Replacing 5-isopropoxyisophthalate with thiophene-2,5-dicarboxylate changes coordination modes, affecting porosity and catalytic active sites .

- Data Analysis : Compare emission spectra (λmax shifts) or catalytic turnover rates across structurally distinct MOFs.

Q. What mechanisms explain the role of hydrogen bonding and π-π stacking in stabilizing MOFs with this ligand?

- Methodology :

- SCXRD : Identifies O–H···O hydrogen bonds (2.6–3.0 Å) between adjacent layers, enhancing 3D stability .

- DFT calculations : Quantify interaction energies (e.g., π-π stacking contributes ~5–10 kcal/mol stabilization in nitro-explosive sensing MOFs) .

- Contradiction resolution : While hydrogen bonding dominates in aqueous systems, non-polar environments favor π-π interactions, requiring solvent-dependent synthesis optimization .

Q. How can researchers address discrepancies in reported MOF structures derived from this ligand?

- Methodology :

- Systematic variation of synthesis conditions : Adjust pH, temperature, or solvent polarity to isolate polymorphs.

- Topological analysis : Use software (e.g., TOPOS) to classify networks (e.g., pcu vs. sql topologies) and identify ligand flexibility effects .

- Cross-validation : Compare experimental SCXRD data with computational models (e.g., Mercury CSP) to resolve bond-length ambiguities .

Methodological Challenges and Solutions

Q. What strategies improve crystallinity in MOFs using this compound?

- Approach :

- Slow evaporation : Enhances crystal growth by reducing nucleation rates.

- Template-assisted synthesis : Use ionic liquids or surfactants to direct framework assembly .

- Post-synthetic modification (PSM) : Introduce functional groups post-crystallization without disrupting the lattice .

Q. How can computational modeling guide the design of functional MOFs with this ligand?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.